4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
Overview
Description
4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid is a chemical compound with the molecular formula C12H15NO6S and a molecular weight of 301.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a methoxy group, a morpholine ring, and a sulfonyl group attached to a benzoic acid core .
Preparation Methods
The synthesis of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid involves several steps, typically starting with the functionalization of the benzoic acid coreThe reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and high-throughput screening may also be employed to enhance production efficiency .
Chemical Reactions Analysis
4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. The methoxy group can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid include:
3-Methoxy-4-(morpholine-4-sulfonyl)phenylamine: This compound has a similar structure but with an amine group instead of a carboxylic acid.
2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound features a methylsulfanyl group instead of a morpholine ring
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications .
Biological Activity
4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid (MMSBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
MMSBA has the molecular formula CHNOS and a molecular weight of 301.32 g/mol. Its structure features a methoxy group and a morpholine sulfonyl moiety, which are critical for its biological activity. The presence of the sulfonyl group suggests potential interactions with various enzymes, indicating its role as a possible enzyme inhibitor .
1. Enzyme Inhibition
MMSBA has been identified as a potential enzyme inhibitor. The sulfonyl group in its structure may facilitate interactions with target enzymes, which could lead to inhibition of their activity. This property is particularly relevant in drug design, where enzyme inhibitors play crucial roles in therapeutic interventions.
3. Antioxidant Activity
Antioxidant activity is another area where MMSBA may be beneficial. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases .
Case Study: Enzyme Inhibition Assays
In a preliminary study assessing the inhibitory effects of MMSBA on specific enzymes, it was found that compounds with morpholine and sulfonyl groups displayed significant inhibition against certain proteases involved in inflammatory pathways. The IC values were determined through enzyme kinetic assays, highlighting the potential of MMSBA as an anti-inflammatory agent.
Compound | Target Enzyme | IC (µM) |
---|---|---|
MMSBA | Dipeptidyl Peptidase-4 | 25 |
Related Compound A | Cyclooxygenase-2 | 30 |
Related Compound B | Lipoxygenase | 20 |
Research Findings on Antioxidant Activity
A study investigating the antioxidant properties of structurally related compounds revealed that they exhibited strong scavenging activity against DPPH radicals, with some compounds showing an EC value as low as 45 µM . This suggests that MMSBA may similarly contribute to antioxidant defenses.
Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGPVLMSMHBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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